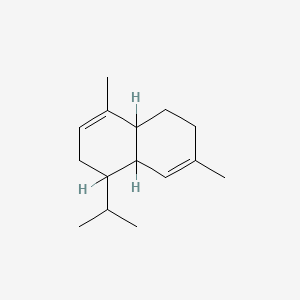

Norbornane, 2-methylene-

描述

Norbornane, also known as bicyclo[2.2.1]heptane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of novel strained hydrocarbons based on a diene of the norbornene series, namely 5-methylene-2-norbornene, has been achieved using catalytic cyclopropanation with diazomethane . The study demonstrated the possibility of selective cyclopropanation solely along the endocyclic double bond .Chemical Reactions Analysis

The reaction mechanism, ligand, and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation .Physical And Chemical Properties Analysis

Norbornane is a colorless and odorless solid under standard conditions . Some of its key physical and chemical properties include a molecular weight of approximately 96.17 g/mol, a boiling point of approximately 98 °C, and a melting point of approximately 88 °C .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methylenenorbornane (Norbornane, 2-methylene-), focusing on six unique fields:

High-Energy-Density Fuels

2-Methylenenorbornane is a promising candidate for high-energy-density fuels due to its unique structural properties. The compound’s strained alicyclic hydrocarbon structure contributes to a high energy density, making it suitable for modern jet engines and aerospace applications. Its high density, low freezing point, and high heating value are advantageous for fuel performance in extreme conditions .

Organic Synthesis

In organic synthesis, 2-Methylenenorbornane serves as a versatile building block. Its unique reactivity, particularly in cyclopropanation reactions, allows for the creation of complex molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound’s ability to undergo selective reactions enhances its utility in creating specific molecular architectures .

Polymer Chemistry

2-Methylenenorbornane is used in the development of novel polymers. Its incorporation into polymer backbones can impart desirable properties such as increased rigidity, thermal stability, and resistance to chemical degradation. These polymers have potential applications in high-performance materials, including coatings, adhesives, and composites .

Medicinal Chemistry

In medicinal chemistry, 2-Methylenenorbornane derivatives are explored for their potential therapeutic properties. The compound’s unique structure can be modified to create bioactive molecules with specific pharmacological activities. Research in this area focuses on developing new drugs for various diseases, leveraging the compound’s ability to interact with biological targets in novel ways .

Catalysis

2-Methylenenorbornane is investigated for its role in catalytic processes. Its structure can facilitate unique catalytic pathways, making it useful in both homogeneous and heterogeneous catalysis. Applications include the development of new catalysts for chemical transformations, such as hydrogenation, oxidation, and polymerization reactions .

Material Science

In material science, 2-Methylenenorbornane is studied for its potential to enhance the properties of materials. Its incorporation into materials can improve mechanical strength, thermal stability, and resistance to environmental degradation. This makes it valuable in the development of advanced materials for aerospace, automotive, and construction industries .

Environmental Chemistry

Research in environmental chemistry explores the use of 2-Methylenenorbornane in the development of environmentally friendly chemicals and processes. Its unique properties can be harnessed to create sustainable materials and reduce the environmental impact of chemical manufacturing. This includes the development of biodegradable polymers and green solvents .

Energy Storage

2-Methylenenorbornane is also investigated for its potential in energy storage applications. Its high energy density and stability make it a candidate for use in advanced battery technologies and other energy storage systems. Research focuses on optimizing its properties to improve the efficiency and capacity of energy storage devices .

These diverse applications highlight the versatility and potential of 2-Methylenenorbornane in various scientific fields. Each application leverages the compound’s unique structural and chemical properties to address specific challenges and advance technology in its respective area.

安全和危害

未来方向

The unique structure and properties of norbornane underpin its application in a variety of scientific areas, including synthetic chemistry, medicinal chemistry, and materials science . For instance, norbornane-based covalent organic frameworks (COFs) have emerged as a new class of crystalline porous materials with distinct structural features, such as uniform pore distribution, tunable architecture, and modifiable skeletons . These COFs hold significant promise for application in gas separation .

属性

IUPAC Name |

2-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQVASAUQUTVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC1C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964350 | |

| Record name | 2-Methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylenenorbornane | |

CAS RN |

497-35-8 | |

| Record name | 2-Methylenenorbornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenenorbornane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLENE-BICYCLO(2.2.1)HEPTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)

![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)